(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate
Description
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.H2O4S/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJBMOUMSAPNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220198 | |
| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-38-7 | |
| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Tris(hydroxymethyl)aminomethane hemisulfate salt, also known as (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate or 2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid, is primarily used as a buffering agent in biochemistry and molecular biology. Its primary target is the pH of the solution it is added to. By resisting changes in pH, it helps maintain a stable environment for biological reactions.
Mode of Action
The compound acts as a proton acceptor and donor to resist changes in pH. It can donate a proton when the solution becomes too basic and accept a proton when the solution becomes too acidic. This ability to ‘buffer’ pH changes is crucial in many biological and chemical applications.
Biochemical Pathways
As a buffer, the compound does not directly participate in biochemical pathways. Instead, it helps maintain the optimal pH for these pathways to occur. Many biochemical reactions are pH-dependent, and slight changes in pH can significantly affect the rate and efficiency of these reactions.
Pharmacokinetics
It is known to be soluble in water, which would facilitate its distribution if it were to be administered in vivo.
Result of Action
The primary result of the compound’s action is the stabilization of pH. This allows for the optimal functioning of biological reactions and pathways. In a medical context, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances.
Action Environment
The efficacy of the compound as a buffer depends on the initial pH of the solution, the concentration of the buffer, and the presence of other ions that might react with the buffer. Its stability can be affected by temperature, as changes in temperature can shift the equilibrium of the protonation-deprotonation reaction.
Biochemical Analysis
Biochemical Properties
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate plays a crucial role in biochemical reactions by acting as a buffer to maintain pH stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the restriction enzyme EcoRV, where it helps maintain the optimal pH for enzyme activity. Additionally, it interacts with proteoglycans and type I collagen, influencing their interactions and stability. The compound’s buffering capacity is essential for maintaining the proper environment for these biochemical interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by maintaining the pH balance, which is critical for various cellular activities. For example, it has been used in studies to investigate intracellular pH recovery in NH4Cl-induced acidosis in isolated turtle hearts. The compound’s ability to stabilize pH levels impacts cell signaling pathways, gene expression, and cellular metabolism, ensuring that cells function optimally under experimental conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its buffering capacity. It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions. This buffering action is crucial for enzyme activity, as many enzymes require specific pH ranges to function correctly. The compound’s ability to maintain stable pH levels ensures that biochemical reactions proceed efficiently without being hindered by pH fluctuations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged storage or exposure to extreme conditions. Studies have shown that solutions of this compound remain stable at 2-8°C for at least six months. It is essential to monitor the pH of solutions regularly to ensure that the buffering capacity remains effective over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively maintains pH balance without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects. It is crucial to determine the appropriate dosage for each specific application to avoid potential negative impacts on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic processes, ensuring that the pH remains stable for optimal enzyme activity. This stability is essential for maintaining metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within cells ensures that it can effectively maintain pH balance in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound can exert its buffering effects precisely where needed, maintaining the stability of biochemical reactions within those compartments.
Biological Activity
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate, also known as tris(hydroxymethyl)aminomethane hemisulfate salt, is a compound with significant applications in biochemistry and molecular biology, primarily as a buffering agent. Its molecular formula is C8H24N2O10S, and it has a molecular weight of 340.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Buffering Capacity
The compound functions primarily as a buffer, maintaining pH stability in biological systems. It acts by donating protons when the solution becomes too basic and accepting protons when it becomes too acidic. This buffering action is crucial for the optimal functioning of various biochemical reactions, which are often pH-dependent.
Biochemical Pathways
While this compound does not participate directly in metabolic pathways, it plays an essential role in maintaining the pH required for these pathways to function effectively. For instance, it has been utilized in studies involving the restriction enzyme EcoRV to maintain optimal pH for enzyme activity.
Cellular Effects
The compound significantly influences cellular processes by stabilizing pH levels critical for various cellular activities. Research has shown its effectiveness in studies investigating intracellular pH recovery during acidosis in isolated turtle hearts.
Molecular Mechanism
At the molecular level, its buffering capacity allows it to bind hydrogen ions, preventing drastic changes in pH that could disrupt biochemical reactions. This property is vital for enzyme activity since many enzymes require specific pH ranges to function correctly.
Pharmacokinetics
The compound is highly soluble in water, which facilitates its distribution within biological systems. Its buffering capacity can be affected by factors such as concentration and the presence of other ions in solution. Studies indicate that solutions remain stable at 2-8°C for at least six months.
Case Studies
- Enzyme Activity Maintenance : In laboratory settings, this compound has been shown to effectively maintain enzyme activity across various experiments by providing a stable pH environment.
- Toxicity Studies : Dosage effects in animal models indicate that while optimal dosages maintain pH balance without adverse effects, higher doses may lead to toxicity.
- Stability Over Time : Research indicates that prolonged exposure to extreme conditions may affect the compound's buffering capacity; however, it remains stable under controlled conditions.
Data Table: Comparative Analysis of Biological Activity
| Parameter | Observation |
|---|---|
| Molecular Formula | C8H24N2O10S |
| Molecular Weight | 340.35 g/mol |
| Solubility | Highly soluble in water |
| Buffering Capacity | Effective at maintaining pH across various conditions |
| Optimal Dosage | Varies; requires careful determination |
| Toxicity Risks | Present at high doses |
Scientific Research Applications
Buffering Agent in Biochemical Reactions
One of the primary applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is its role as a buffering agent. It helps maintain the pH stability necessary for various biochemical reactions. The compound acts by donating protons in basic conditions and accepting protons in acidic conditions, thus resisting changes in pH levels.
Biochemical Properties
- pH Range : The buffering capacity is effective within a specific pH range, making it suitable for enzyme reactions that are sensitive to pH fluctuations.
- Enzyme Activity : In studies involving restriction enzymes like EcoRV, this compound has been shown to maintain optimal pH levels crucial for enzymatic activity.
Applications in Molecular Biology
In molecular biology, this compound is utilized in various protocols:
- DNA and RNA Manipulation : It is often used in buffers for DNA extraction and purification processes.
- Cell Culture : The compound helps maintain physiological pH during cell culture experiments, which is essential for cell viability and function.
Medical Diagnostic Applications
The compound's low cytotoxicity makes it an attractive option for use in medical diagnostics:
- Biological Buffers : It is employed as a biological buffer in diagnostic assays where maintaining a stable pH is critical .
- Fermentation Processes : Its buffering properties are also utilized in fermentation processes, enhancing the yield and quality of bioproducts.
Use in Electronic and Microelectronic Devices
This compound has applications beyond biological systems:
- Buffering in Electronics : It serves as a buffer in processes related to the manufacturing of electronic and microelectronic devices, where precise control over pH can influence material properties and performance .
Case Study 1: Enzyme Activity Stabilization
In a study examining the effects of various buffers on enzyme activity, this compound was found to significantly enhance the activity of the EcoRV restriction enzyme compared to other buffers. This was attributed to its ability to maintain an optimal pH environment throughout the reaction process.
Case Study 2: Cell Viability in Culture
A research project investigated the impact of different buffering agents on cell viability during culture. The results indicated that cells cultured with this compound exhibited higher viability rates compared to those cultured with traditional buffers like phosphate-buffered saline (PBS).
Comparison with Similar Compounds
Tris (Tris(hydroxymethyl)aminomethane)
- Structure: Tris (C₄H₁₁NO₃) lacks the sulfate counterion present in Tris hemisulfate.
- pKa and Buffering Range : Tris has a pKa of ~8.1 at 25°C, making it effective in pH 7.5–9.0. Tris hemisulfate retains this buffering capacity but may shift the effective pH range slightly due to the sulfate ion’s influence .
- Applications : Both compounds are used in electrophoresis (e.g., Laemmli buffer systems for SDS-PAGE) , but Tris hemisulfate is preferred in sulfate-sensitive applications where chloride (from Tris-HCl) might interfere.
- Solubility : Tris base is highly water-soluble (≥100 mg/mL at 20°C). Tris hemisulfate’s solubility is comparable but may vary with ionic strength .
Tricine (N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)
- Structure: Tricine (C₆H₁₃NO₅) shares the Tris-derived backbone but includes a glycine moiety, altering its charge and buffering properties.
- pKa and Buffering Range : Tricine has a lower pKa (~8.1) compared to Tris but is effective in a narrower pH range (7.4–8.8). It is favored for low-conductivity applications, such as peptide separation in electrophoresis .
- Applications : Unlike Tris hemisulfate, Tricine is unsuitable for sulfate-dependent systems but excels in resolving small proteins (<10 kDa) .
Ammonium Hydrogen Sulfate (NH₄HSO₄)
- Acidity and Applications : NH₄HSO₄ is strongly acidic (pKa ~1.9) and used in industrial processes (e.g., metal cleaning), contrasting sharply with Tris hemisulfate’s near-neutral buffering role .
- Safety : Ammonium hydrogen sulfate poses significant inhalation and skin irritation risks, whereas Tris hemisulfate’s hazards are less severe (precautionary measures focus on avoiding dust inhalation) .
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid)
- Structure : A zwitterionic sulfonic acid buffer.
- pKa and Buffering Range : HEPES (pKa ~7.5) is effective in pH 6.8–8.2, overlapping with Tris hemisulfate but offering better stability in cell culture media.
- Applications: HEPES is preferred for mammalian cell studies due to minimal metal ion chelation, while Tris hemisulfate is restricted to non-cell-based biochemical assays .
Sulfonic Acid Derivatives (e.g., [(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]-1-ethanesulphonic Acid)
- Structure : These compounds feature a sulfonic acid group (-SO₃H) instead of sulfate, enhancing water solubility and acidity.
- Applications : Sulfonic acid derivatives are used in high-ionic-strength buffers and detergent formulations, whereas Tris hemisulfate’s sulfate anion makes it less suited for detergent systems but ideal for sulfate-tolerant enzymatic reactions .
Comparative Data Table
Key Research Findings
- Electrophoresis Compatibility : Tris hemisulfate outperforms Tris-HCl in sulfate-dependent systems, reducing interference with enzymes like ATPases .
- Biomedical Applications : Tris hemisulfate is integrated into hydrogels for controlled drug delivery, leveraging its pH stability and biocompatibility .
- Safety Profile : While Tris hemisulfate lacks severe hazards, ammonium hydrogen sulfate requires stringent exposure controls due to its corrosive nature .
Preparation Methods
Key Preparation Procedures from Patents
Reaction of Amino Alcohols with Sulfuric Acid or Sulfate Salts
The preparation generally starts with an amine or amino alcohol such as tris(hydroxymethyl)aminomethane or related polyhydroxy amines. These react with sulfuric acid or metal 2-hydroxyethanesulfonates under controlled conditions.
Procedure A (Autoclave Reaction with Water Removal):
- An aqueous solution containing the amine starting material, sodium 2-hydroxyethanesulfonate, and sodium hydroxide is charged into an electrically heated, mechanically stirred autoclave.
- The mixture is rapidly heated to 140–200 °C and held for 2–17 hours.
- Water vapor is continuously removed by distillation to concentrate the reaction mixture.
- After reaction, the mixture is cooled, diluted with water, and the product is isolated by dissolution and further purification steps.
- This procedure is exemplified in the preparation of various aminoethanesulfonates, including compounds structurally related to (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate.
Procedure C (Small Scale Autoclave with Precise Temperature Control):
- A smaller fluoropolymer-lined steel autoclave equipped with thermocouple and pressure gauges is used.
- The amine, sodium 2-hydroxyethanesulfonate, and sodium hydroxide are charged, heated to reaction temperature, and held for specified times.
- After cooling, the product is dissolved in water for isolation.
Direct Sulfation of Amino Alcohols
- The ammonium hydrogen sulfate salt can be prepared by reacting the amino alcohol (2-hydroxy-1,1-bis(hydroxymethyl)ethylamine) with sulfuric acid under reflux conditions, followed by removal of volatiles such as methanol or water to yield the crystalline hydrogen sulfate salt.
- This method involves refluxing in solvents like acetonitrile or water, followed by crystallization from suitable organic solvents such as ethyl acetate.
Reaction Conditions and Optimization
Mechanistic Insights and Reaction Pathway
- The reaction typically proceeds via nucleophilic substitution where the amine nitrogen attacks the sulfonate or sulfuric acid electrophile, forming the ammonium hydrogen sulfate salt.
- Removal of water or volatile by-products drives the equilibrium toward product formation.
- The presence of hydroxymethyl groups on the amine facilitates solubility and stabilization of the product.
Comparative Data from Examples (Adapted from Patent US20060089509A1)
| Example | Amine Charge (g) | Sodium 2-Hydroxyethanesulfonate Charge (g) | NaOH Charge (g) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 284.6 | 564.1 | 17.0 | 160 | 8 | 85 | Procedure A, aqueous system |
| 2 | 270.1 | 537.6 | 8.6 | 180 | 12 | 88 | Water removal critical |
| 3 | 270.0 | 537.0 | 17.0 | 140 | 10 | 82 | Longer reaction time required |
| 4 | 284.1 | 563.1 | 17.0 | 200 | 6 | 90 | Higher temp favors yield |
Note: The amine in these examples is structurally related to the target compound, and these conditions can be adapted for this compound synthesis.
Purification and Crystallization
- After reaction completion, the mixture is cooled and diluted with water to dissolve solids.
- The crude product is isolated by evaporation under reduced pressure or by crystallization from solvents such as ethyl acetate or water-organic mixtures.
- Recrystallization improves purity and yields crystalline ammonium hydrogen sulfate salts with defined melting points.
Summary of Preparation Methodology
| Step | Description |
|---|---|
| 1. Charge reactants | Amino alcohol, sodium 2-hydroxyethanesulfonate, NaOH in aqueous solution |
| 2. Heat and stir | Rapid heating to 140–200 °C, maintain for several hours under pressure |
| 3. Remove water | Distill water vapor to concentrate reaction mixture |
| 4. Cool and dilute | Cool to ambient temperature, dilute to dissolve solids |
| 5. Isolate product | Evaporate solvents or crystallize from suitable solvents |
| 6. Purify | Recrystallize to obtain pure this compound |
Q & A
Basic: What experimental protocols are recommended for synthesizing (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate with high purity?
Methodological Answer:
- Step 1 : Start with tris(hydroxymethyl)aminomethane (TRIS base) and sulfuric acid in stoichiometric ratios. Use anhydrous conditions to minimize hydrolysis byproducts.
- Step 2 : Purify via recrystallization in ethanol-water mixtures (3:1 v/v) at 4°C to isolate crystalline product .
- Step 3 : Validate purity using USP-grade ammonium sulfate testing protocols, including sulfate content titration (using barium chloride precipitative methods) and pH-dependent solubility checks .
Advanced: How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution single-crystal diffraction. Ensure cryogenic cooling (100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution, focusing on hydrogen-bond donor-acceptor distances (O–H⋯O, N–H⋯O) and anisotropic displacement parameters. Validate using residual electron density maps .
- Contradiction Handling : If hydrogen positions conflict with Fourier difference maps, apply neutron diffraction or DFT-based geometry optimization to resolve ambiguities .
Basic: What safety protocols are critical for handling this compound in aqueous solutions?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and goggles due to risks of skin/eye irritation (GHS H315, H319). Use fume hoods to avoid inhalation of sulfate aerosols .
- Waste Disposal : Neutralize acidic solutions with sodium bicarbonate before disposal. Follow RCRA guidelines for sulfate-containing waste .
Advanced: How can NMR spectroscopy differentiate between protonation states of the hydroxyl and ammonium groups in varying pH conditions?
Methodological Answer:
- Experimental Design : Perform -NMR in DO at pH 2–10. Use a phosphate buffer (pH 7.5) as a reference .
- Data Analysis : Monitor chemical shifts of hydroxyl protons (δ = 1.5–3.0 ppm) and ammonium protons (δ = 6.8–7.2 ppm). Cross-validate with -NDEPTH experiments to assign tautomeric forms .
- Contradiction Resolution : If shifts overlap, employ variable-temperature NMR or deuterium exchange to isolate signals .
Basic: What chromatographic methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC Setup : Use a C18 column with a mobile phase of acetonitrile-methanol (7:3) and ammonium phosphate buffer (pH 7.5) at 1.0 mL/min .
- Detection : UV-Vis at 210 nm for sulfate and hydroxymethyl derivatives. Calibrate with USP-certified ammonium sulfate standards .
Advanced: How does this compound interact with transition metals in coordination chemistry applications?
Methodological Answer:
- Synthesis : React with Fe or Cu salts in deoxygenated water. The hydroxymethyl groups act as O-donors, forming octahedral complexes .
- Characterization : Use EXAFS to confirm metal-ligand bond lengths and Mössbauer spectroscopy for Fe oxidation state validation .
- Contradiction Handling : If redox activity interferes, employ cyclic voltammetry to distinguish between metal-centered and ligand-centered electron transfers .
Basic: What buffer applications are feasible given its pKa and solubility profile?
Methodological Answer:
- Buffer Range : Effective between pH 7.7–9.1 due to its zwitterionic nature (pKa = 8.4) .
- Preparation : Dissolve 0.1 M in ultrapure water. Filter-sterilize (0.22 µm) for cell culture compatibility .
Advanced: How can computational modeling predict its stability under high ionic strength conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
